![molecular formula C48H44N6O6 B026652 N2-三苯甲醇酯奥美沙坦酯 CAS No. 1020157-01-0](/img/structure/B26652.png)
N2-三苯甲醇酯奥美沙坦酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N2-Tritylolmesartan medoxomil” is a compound with the molecular formula C48H44N6O6 . It is related to Olmesartan medoxomil, an angiotensin receptor blocker (ARB) used in the treatment of hypertension .
Molecular Structure Analysis
The molecular structure of “N2-Tritylolmesartan medoxomil” is complex, with a molecular weight of 800.9 g/mol . The IUPAC name for the compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5- (2-hydroxypropan-2-yl)-2-propyl-3- [ [4- [2- (2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
.
Physical And Chemical Properties Analysis
“N2-Tritylolmesartan medoxomil” has a molecular weight of 800.9 g/mol . Other physical and chemical properties specific to “N2-Tritylolmesartan medoxomil” are not detailed in the available literature.
科学研究应用
Synthesis and Characterization of Impurities
N2-TOM is used in the synthesis of Olmesartan Medoxomil (OM) , an antihypertensive medication. During the synthesis process, N2-TOM serves as a key intermediate .
Crystallographic Studies
The molecular structure of N2-TOM has been elucidated using single-crystal X-ray diffraction (SCXRD) . These studies have revealed that N2-TOM exists exclusively as one of two possible regioisomers . This information is vital for the correct naming and understanding of the compound’s chemical properties.
Optimization of Antihypertensive Formulations
N2-TOM is instrumental in developing optimized formulations of OM for enhanced bioavailability and therapeutic efficacy. By adjusting the synthesis process and formulation, researchers aim to improve the drug’s performance as an antihypertensive agent .
Transdermal Delivery Systems
Research has been conducted to develop transdermal oleogel formulations containing OM, derived from N2-TOM, to improve bioavailability and reduce side effects. This application is particularly promising for patients with low tolerance for oral medications .
Pharmacological Evaluation
N2-TOM-related compounds are evaluated for their pharmacological effects, such as blood pressure control and heart rate regulation. These studies are essential for confirming the therapeutic potential of OM and its derivatives .
Prodrug Design and Development
N2-TOM plays a role in the design and development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to become an active pharmaceutical ingredient. N2-TOM’s involvement in the synthesis of OM showcases its importance in creating effective prodrug systems .
作用机制
Mode of Action
N2-Tritylolmesartan medoxomil works by selectively binding to the AT1 receptor, thereby preventing the protein angiotensin II from binding and exerting its hypertensive effects . Angiotensin II is a potent vasoconstrictor, which means it narrows the blood vessels and increases blood pressure. By blocking the action of angiotensin II, N2-Tritylolmesartan medoxomil helps to relax and widen the blood vessels, reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of N2-Tritylolmesartan medoxomil are similar to those of Olmesartan. It is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The clearance of Olmesartan is influenced by factors such as age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30%; older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Tritylolmesartan medoxomil | |
CAS RN |
1020157-01-0 |
Source
|
Record name | N2-Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。